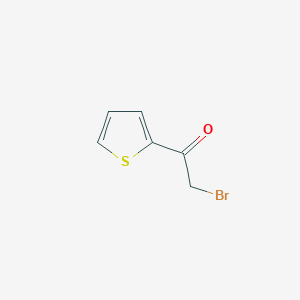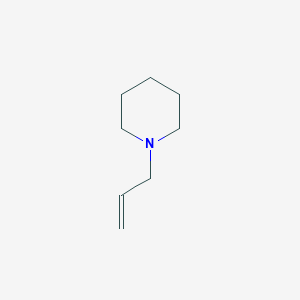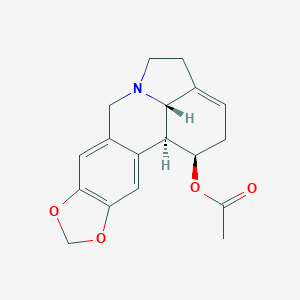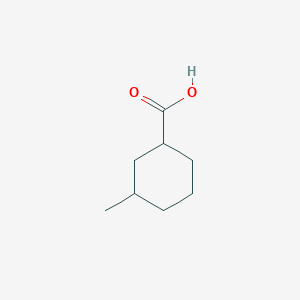
2-(2-Bromoacétyl)thiophène
Vue d'ensemble
Description
2-(2-Bromoacetyl)thiophene (2-BAT) is an organic compound with the molecular formula C4H4BrOS. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a thiophene ring with four carbon atoms and one sulfur atom. 2-BAT is a colorless liquid with a mild odor and has a boiling point of 133°C. It is a widely used reagent in organic synthesis and has a variety of applications in scientific research.
Applications De Recherche Scientifique
Chimie médicinale
Les analogues à base de thiophène, y compris le 2-(2-bromoacétyl)thiophène, ont fait l'objet de l'intérêt de nombreux scientifiques comme composés biologiquement actifs potentiels . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Activité antioxydante
Certains composés de la dithién-2-ylcétone, qui peuvent être synthétisés en utilisant le this compound, ont montré une activité antioxydante acceptable . Cela fait du composé un candidat potentiel pour le développement de nouveaux médicaments antioxydants.
Chimie industrielle
Les dérivés du thiophène, y compris le this compound, sont utilisés en chimie industrielle . Ils sont particulièrement utilisés comme inhibiteurs de corrosion , ce qui peut aider à protéger les surfaces métalliques de la corrosion.
Science des matériaux
Dans le domaine de la science des matériaux, les molécules à médiation thiophénique jouent un rôle important dans le développement des semi-conducteurs organiques . Ceci est particulièrement important dans le développement de nouveaux dispositifs électroniques.
Transistors à effet de champ organiques (OFET)
Les dérivés du thiophène sont également utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . Les OFET sont un type de transistor qui utilise un semi-conducteur organique dans son canal.
Diodes électroluminescentes organiques (OLED)
Le this compound peut être utilisé dans la fabrication de diodes électroluminescentes organiques (OLED) . Les OLED sont un type de diode électroluminescente (DEL) dans laquelle la couche électroluminescente émissive est un film de composé organique qui émet de la lumière en réponse à un courant électrique.
Synthèse de dérivés de pyrane et de pyridine biologiquement actifs
Le composé peut être utilisé dans des réactions multicomposants avec des aldéhydes aromatiques et du malononitrile pour générer des dérivés de pyrane et de pyridine potentiellement biologiquement actifs . Ces dérivés pourraient avoir des applications potentielles en chimie médicinale.
Disponibilité commerciale
Le this compound est disponible dans le commerce et peut être acheté auprès de fournisseurs de produits chimiques<a aria-label="4: " data-citationid="f39175d4-ace2-1754-2fd7-3dd49c0138e6
Safety and Hazards
“2-(2-Bromoacetyl)thiophene” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . Protective measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/eye protection/face protection, and ensuring contaminated work clothing does not leave the workplace .
Mécanisme D'action
Target of Action
2-(2-Bromoacetyl)thiophene, also known as 2-Bromo-1-(thiophen-2-yl)ethanone, is a compound that is widely used in organic synthesis reactions . It serves as an important intermediate for the synthesis of other organic compounds . .
Mode of Action
It is known that thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Result of Action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Propriétés
IUPAC Name |
2-bromo-1-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNENCHFSDZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380024 | |
| Record name | 2-(2-Bromoacetyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10531-41-6 | |
| Record name | 2-(2-Bromoacetyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromoacetyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Bromo-1-(thiophen-2-yl)ethanone utilized in the synthesis of (S)-Duloxetine?
A: The provided research highlights the use of 2-Bromo-1-(thiophen-2-yl)ethanone as a starting material in the synthesis of (S)-Duloxetine. The process involves an enantioselective hydrogenation of 2-Bromo-1-(thiophen-2-yl)ethanone []. This step is followed by further chemical transformations, including the formation of a cyclic carbamate from a γ-aminoalcohol intermediate, ultimately leading to the production of (S)-Duloxetine [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)











